molecular formula C9H6ClF3O2 B6161140 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one CAS No. 1803740-58-0

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one

Cat. No. B6161140
CAS RN: 1803740-58-0
M. Wt: 238.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one, also known as CFM-1, is a small molecule inhibitor of the enzyme histone deacetylase (HDAC). It has been widely studied for its potential to inhibit cancer cell growth and induce apoptosis. CFM-1 has been shown to be a potent inhibitor of HDAC, and it has been used in a variety of cancer research studies.

Mechanism of Action

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one inhibits the activity of HDAC, an enzyme that is involved in the regulation of gene expression. HDAC is a histone deacetylase, which means that it removes acetyl groups from histone proteins, which are involved in the packaging of DNA into chromosomes. By inhibiting the activity of HDAC, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one prevents the removal of acetyl groups from histones, which leads to the activation of genes that are involved in the regulation of cell growth and differentiation. Additionally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been shown to induce apoptosis in cancer cells, by activating genes that are involved in the regulation of cell death.
Biochemical and Physiological Effects
2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been shown to inhibit the activity of HDAC, which leads to the activation of genes that are involved in the regulation of cell growth and differentiation. Additionally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been shown to induce apoptosis in cancer cells, by activating genes that are involved in the regulation of cell death. Furthermore, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been shown to reduce the expression of genes involved in tumor progression and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one for laboratory experiments include its relatively simple synthesis, its potent inhibition of HDAC activity, and its ability to induce apoptosis in cancer cells. Additionally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been shown to be relatively stable and is not toxic at the concentrations used in laboratory experiments. The main limitation of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is its lack of specificity; that is, it can inhibit the activity of other enzymes in addition to HDAC.

Future Directions

The potential future applications of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one include its use in the development of novel cancer therapies, its use in the study of gene expression and regulation, and its use in the study of the effects of HDAC inhibition on cell differentiation and development. Additionally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one could be used in the study of the effects of HDAC inhibition on the expression of genes involved in the regulation of apoptosis, as well as in the study of the effects of HDAC inhibition on the regulation of tumor progression and metastasis. Finally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one could be used in the development of novel HDAC inhibitors with improved specificity and efficacy.

Synthesis Methods

The synthesis of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one is relatively straightforward, and can be achieved in a few steps. The first step involves the conversion of 2-chloro-3-methoxyphenylboronic acid to a 2-chloro-3-methoxyphenylboronic acid ester. This is accomplished by reacting the acid with a suitable alcohol, such as methanol, in the presence of a catalyst such as sodium hydroxide. The second step involves the conversion of the ester to a 2-chloro-3-methoxyphenylboronic acid anhydride, which is then reacted with a suitable amine, such as 2,4,5-trifluoroaniline, in the presence of a catalyst such as p-toluenesulfonic acid. The final product is 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one, which can then be isolated and purified.

Scientific Research Applications

2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been studied extensively for its potential to inhibit cancer cell growth and induce apoptosis. It has been used in a variety of cancer research studies, including studies of the effects of HDAC inhibition on the proliferation of breast cancer cells, the effects of HDAC inhibition on the expression of genes involved in cancer cell growth and differentiation, and the effects of HDAC inhibition on the expression of genes involved in cell cycle regulation. Additionally, 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one has been used in studies of the effects of HDAC inhibition on the expression of genes involved in the regulation of apoptosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one involves the conversion of 2,4,5-trifluoro-3-methoxybenzaldehyde to the corresponding 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanol, which is then oxidized to the ketone using a suitable oxidizing agent.", "Starting Materials": [ "2,4,5-trifluoro-3-methoxybenzaldehyde", "2-chloroethanol", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Diethyl ether" ], "Reaction": [ "Step 1: Reduction of 2,4,5-trifluoro-3-methoxybenzaldehyde to 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanol using sodium borohydride in methanol", "Step 2: Purification of the product by recrystallization from ethyl acetate", "Step 3: Oxidation of 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethanol to 2-chloro-1-(2,4,5-trifluoro-3-methoxyphenyl)ethan-1-one using acetic acid and sodium chlorite", "Step 4: Workup of the reaction mixture by extraction with ethyl acetate and washing with water and brine", "Step 5: Drying of the organic layer over sodium sulfate and concentration under reduced pressure", "Step 6: Purification of the product by column chromatography using a mixture of ethyl acetate and diethyl ether as eluent" ] }

CAS RN

1803740-58-0

Molecular Formula

C9H6ClF3O2

Molecular Weight

238.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.